Tetradecyltriethylammonium bromide
CAS No.: 18144-35-9
Cat. No.: VC21033121
Molecular Formula: C20H44BrN
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18144-35-9 |
---|---|
Molecular Formula | C20H44BrN |
Molecular Weight | 378.5 g/mol |
IUPAC Name | triethyl(tetradecyl)azanium;bromide |
Standard InChI | InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | KMMBACZABOAUFF-UHFFFAOYSA-M |
SMILES | CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Canonical SMILES | CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |
Introduction
Chemical Structure and Properties
Tetradecyltrimethylammonium bromide is a quaternary ammonium compound characterized by its amphiphilic nature, consisting of a long hydrophobic tetradecyl chain and a positively charged trimethylammonium group . It is also known by the synonyms N,N,N-Trimethyl-1-tetradecanammonium bromide and Myristyltrimethylammonium bromide .
Physical and Chemical Properties
The compound typically appears as a white to off-white crystalline powder . Below is a comprehensive table of its physicochemical properties:
Synthesis
The primary synthetic route for Tetradecyltrimethylammonium bromide involves the reaction between 1-Bromotetradecane and Trimethylamine . This quaternization reaction proceeds with a reported yield of approximately 74% .
Reaction Conditions
The synthesis typically requires:
The reaction follows the quaternization mechanism where the nitrogen atom of trimethylamine acts as a nucleophile, attacking the primary carbon attached to bromine in 1-bromotetradecane, resulting in the formation of the quaternary ammonium compound.
Applications
Tetradecyltrimethylammonium bromide demonstrates versatility across various applications due to its surfactant properties and antimicrobial activity.
Pharmaceutical and Medical Applications
The compound exhibits significant antimicrobial properties, making it valuable in:
Recent research has highlighted its potential role in preventing neurodegenerative disorders by inhibiting protein aggregation or fibrillation processes .
Chemical Applications
In the field of chemistry, Tetradecyltrimethylammonium bromide serves as:
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A phase transfer catalyst in organic synthesis
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A template in the synthesis of nanomaterials, particularly mesoporous materials
Research Applications
The compound has been utilized in research investigating:
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Synthesis of nanophase mesoporous ceria-zirconia solid solutions
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Determination of low molecular weight organic acids in soils and plants by capillary zone electrophoresis
Research Findings on Protein Fibrillation Inhibition
Inhibitory Effect on Amyloid Fibrillation
Recent studies have investigated the potential of Tetradecyltrimethylammonium bromide in preventing protein aggregation or fibrillation, which is a key step in the development of neurodegenerative disorders .
Mechanism of Action
The research findings reveal that:
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Micellar Tetradecyltrimethylammonium bromide exerts maximum inhibitory effect against amyloid fibrillation compared to monomeric form
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Transmission electron microscopy (TEM) measurements confirmed complete absence of amyloid fibrils in the presence of micellar Tetradecyltrimethylammonium bromide
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The compound induces transformation of β-sheet structures to α-helix configurations, confirmed by Far-UV CD spectroscopy
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Polar interactions between the head groups of Tetradecyltrimethylammonium bromide and amyloid fibrils appear to be the predominant factors that retard fibrillation by disrupting the intermolecular hydrogen bonds of β-sheets
These findings suggest that Tetradecyltrimethylammonium bromide could potentially serve as a framework for developing effective therapeutics for diseases associated with protein misfolding.
Toxicological Profile
Toxicity Data
Tetradecyltrimethylammonium bromide exhibits moderate toxicity, with experimental data showing:
Environmental Considerations
The compound can be toxic to aquatic life, necessitating careful handling and disposal to minimize environmental impact . Its quaternary ammonium structure contributes to its environmental persistence.
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